
tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate
概述
描述
tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate: is an organic compound that features a tert-butyl group, a bromomethyl group, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of 3-(bromomethyl)-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The pyrazole ring can participate in various oxidation and reduction reactions, depending on the reagents used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
- Substitution reactions yield various substituted pyrazole derivatives.
- Oxidation and reduction reactions modify the functional groups on the pyrazole ring.
- Ester hydrolysis yields the corresponding carboxylic acid.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development due to its pyrazole core, which is a common motif in pharmaceuticals.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
- May serve as a building block for the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The pyrazole ring can participate in various electronic interactions, influencing the reactivity of the compound.
相似化合物的比较
tert-Butyl bromide: Similar in having a tert-butyl group and a bromine atom, but lacks the pyrazole ring.
tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: Shares the tert-butyl and bromomethyl groups but has a pyrrolidine ring instead of a pyrazole ring.
Uniqueness:
- The presence of the pyrazole ring in tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate provides unique electronic properties and reactivity compared to other similar compounds.
- The combination of the tert-butyl ester and bromomethyl groups offers versatility in synthetic applications.
属性
IUPAC Name |
tert-butyl 3-(bromomethyl)pyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYLFTPEOMFQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635024 | |
| Record name | tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186551-69-9 | |
| Record name | tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
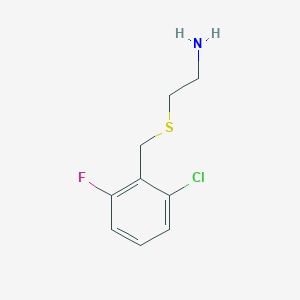

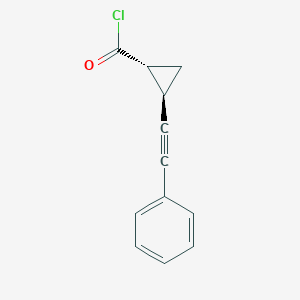
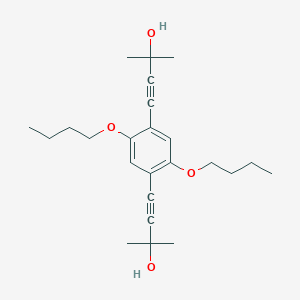

![2-[2-(Aminooxy)ethyl]pyridine](/img/structure/B60512.png)
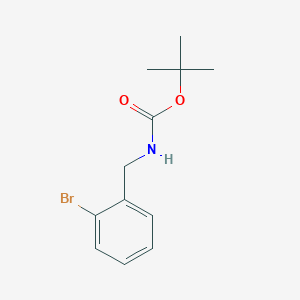

![2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid](/img/structure/B60524.png)
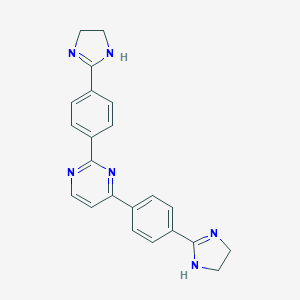

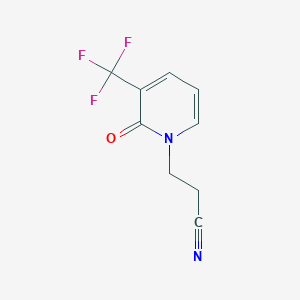
![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B60533.png)

